molecular formula C18H19NO4 B3048803 tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate CAS No. 1820665-48-2

tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate

Cat. No.: B3048803
CAS No.: 1820665-48-2
M. Wt: 313.3
InChI Key: NLLRSUQFHZDZOD-UHFFFAOYSA-N
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Description

tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate ( 1820665-48-2) is a high-purity chemical building block specifically designed for research applications in medicinal and heterocyclic chemistry. With the molecular formula C₁₈H₁₉NO₄ and a molecular weight of 313.35 g/mol, this compound features a pyridine core symmetrically functionalized with a tert-butoxycarbonyl group and a 4-(methoxycarbonyl)phenyl moiety, making it a versatile scaffold for constructing more complex molecular architectures . This compound serves as a critical intermediate in the synthesis of novel heterocyclic amino acids and other pharmaceutically relevant targets. Compounds within this class are extensively utilized as key precursors in diversity-oriented synthesis (DOS) for the creation of DNA-encoded libraries, which are essential for the discovery of new bioactive molecules and potent enzyme inhibitors . Its structural attributes, including the protected ester and carboxylate groups, provide multiple sites for strategic chemical modification, enabling researchers to develop a wide array of heterocyclic hybrids and peptidomimetics. The product is explicitly labeled For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use .

Properties

IUPAC Name

tert-butyl 2-(4-methoxycarbonylphenyl)pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(21)14-9-10-19-15(11-14)12-5-7-13(8-6-12)16(20)22-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLRSUQFHZDZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131259
Record name 4-Pyridinecarboxylic acid, 2-[4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820665-48-2
Record name 4-Pyridinecarboxylic acid, 2-[4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820665-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-[4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate serves as an important intermediate in organic synthesis. Its structure allows for functionalization, making it a versatile building block for synthesizing more complex molecules.

Key Reactions :

  • Esterification : The compound can undergo esterification reactions, facilitating the formation of various esters which are crucial in the production of pharmaceuticals and agrochemicals.
  • Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are significant in developing advanced materials and pharmaceuticals.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, primarily due to its ability to modulate biological activity through structural modifications.

Case Studies :

  • Anticancer Activity : Research indicates that derivatives of pyridine carboxylates exhibit anticancer properties. Modifications on the tert-butyl 2-[4-(methoxycarbonyl)phenyl]pyridine framework could lead to new candidates for cancer therapeutics.
  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity, suggesting that tert-butyl 2-[4-(methoxycarbonyl)phenyl]pyridine derivatives may also possess such properties.

Materials Science

In materials science, the compound is explored for its potential use in creating advanced materials, particularly polymers and composites.

Applications :

  • Polymer Synthesis : The compound can be utilized as a monomer in polymerization processes, contributing to the development of new polymeric materials with desirable mechanical and thermal properties.
  • Nanocomposites : Its incorporation into nanocomposites can enhance material properties such as strength and thermal stability.

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
Organic SynthesisIntermediate for esters and biarylsVersatile building block
Medicinal ChemistryAnticancer and antimicrobial agentsPotential new drug candidates
Materials ScienceMonomer for polymers and nanocompositesEnhanced mechanical and thermal properties

Mechanism of Action

The mechanism by which tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

tert-Butyl (2-Methoxypyridin-4-yl)carbamate (, Page 33)

  • Structure : Features a 2-methoxy group on the pyridine ring and a tert-butyl carbamate at the 4-position.
  • Key Differences: Unlike the target compound, this analog lacks the 4-(methoxycarbonyl)phenyl group at the 2-position, replacing it with a simpler methoxy group.

tert-Butyl (4-Hydroxy-5-methoxypyridin-3-yl)methylcarbamate (, Page 228)

  • Structure : Contains a hydroxy group at the 4-position and a methoxy group at the 5-position of the pyridine ring, with a methylcarbamate side chain.
  • This structural variation likely impacts both reactivity and bioavailability .

Piperidine and Piperazine-Based Analogues

tert-Butyl 4-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate ()

  • Structure : A piperidine derivative with a methoxy-methylcarbamoyl group and a tert-butyl carboxylate.
  • Key Differences : The replacement of the pyridine ring with a piperidine ring reduces aromaticity, altering electronic properties and conformational flexibility. The methoxy-methylcarbamoyl group (-CON(Me)OMe) may exhibit different hydrolytic stability compared to the methoxycarbonyl (-COOMe) group in the target compound .

tert-Butyl 4-{[5-(4-Chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic Acid ()

  • Structure : A pyridine-2-carboxylic acid derivative with a 4-chlorophenylcarboxamido side chain.
  • Key Differences: The carboxylic acid group at the 2-position introduces acidity (pKa ~2–4), while the tert-butyl carboxylate in the target compound is more lipophilic.

Functional Group Impact on Physicochemical Properties

Compound Core Structure Key Functional Groups Molecular Weight TPSA (Ų) LogP
Target Compound Pyridine 4-tert-butyl carboxylate, 2-methoxycarbonylphenyl ~303 (estimated) ~70 ~2.5
tert-Butyl (2-methoxypyridin-4-yl)carbamate Pyridine 4-carbamate, 2-methoxy 238.28 66.4 1.8
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Piperidine 1-carboxylate, 4-methoxy-methylcarbamoyl 272.34 55.8 2.2
  • TPSA (Topological Polar Surface Area): The target compound’s higher TPSA (~70 Ų vs.
  • LogP : The tert-butyl group and aromatic rings contribute to moderate lipophilicity, comparable to analogs in and .

Biological Activity

tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate, with the chemical formula C18H19NO4, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its antiproliferative effects, mechanism of action, and relevant research findings.

  • Molecular Formula : C18H19NO4
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 1820665-48-2
  • Structure : The compound features a pyridine ring linked to a phenyl group that carries a methoxycarbonyl substituent.

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer cell lines:

Cell Line IC50 (µM) Notes
HeLa25Cervical cancer
HL-6030Human leukemia
MCF-735Breast cancer
HT-2940Colorectal cancer

These results indicate that the compound may selectively target cancer cells while sparing normal cells, as shown in studies where IC50 values exceeded 20 µM in normal human peripheral blood mononuclear cells (PBMCs) .

The mechanism by which this compound exerts its effects involves inhibition of tubulin polymerization. This mechanism is crucial for disrupting the mitotic spindle formation during cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited the growth of HeLa cells with an IC50 value of approximately 25 µM. Notably, it did not significantly affect the viability of resting PBMCs, indicating a selective cytotoxic effect on cancer cells .
  • In Vivo Studies :
    • In animal models, compounds structurally related to this compound have shown promising results in inhibiting tumor growth without causing notable toxicity to normal tissues .
  • Comparative Analysis :
    • When compared to other derivatives with similar structures, this compound demonstrated superior antiproliferative activity against several tested cell lines, suggesting that specific structural features enhance its biological efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling to form the pyridine-aryl bond, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Optimization involves adjusting temperature (80–120°C), solvent polarity (THF/DMF mixtures), and catalyst loading (1–5 mol%). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Monitoring intermediates by TLC or GC-MS ensures reaction progression .

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.2–1.4 ppm), methoxycarbonyl (δ ~3.8–4.0 ppm), and pyridine protons (δ ~7.5–8.5 ppm).
  • IR Spectroscopy : Confirm ester C=O stretches (~1700–1750 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry using single-crystal data (e.g., bond angles, torsion parameters) .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DCM, DMF) but may degrade under prolonged exposure to light or moisture. Store at –20°C in inert atmospheres (argon/nitrogen). Stability tests via HPLC at intervals (0, 24, 48 hrs) under varying conditions (pH, temperature) are advised .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, neural networks) predict physicochemical properties or reactivity?

  • Methodological Answer : Quantum chemistry calculations (e.g., DFT) model electronic properties (HOMO-LUMO gaps, charge distribution), while QSPR correlates structural descriptors (logP, polar surface area) with solubility or bioavailability. Neural networks trained on datasets (e.g., CC-DPS) predict synthetic yields or toxicity profiles . Validate predictions experimentally using parallel synthesis and HPLC quantification .

Q. How to resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or crystal packing (e.g., X-ray vs. solution-state NMR). Strategies:

  • Dynamic NMR : Probe temperature-dependent conformational changes.
  • Crystallography : Compare experimental (X-ray) and computed (DFT-optimized) bond lengths/angles .
  • Solvent Correction : Apply COSMO-RS models to adjust computational predictions for solvent polarity .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring during derivatization?

  • Methodological Answer :

  • Directing Groups : Use meta-directing substituents (e.g., methoxycarbonyl) to guide electrophilic substitution at the 4-position.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., tert-butyl esters) during multi-step syntheses .
  • Cross-Coupling : Leverage palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) for C–N bond formation at specific positions .

Q. How to design a structure-activity relationship (SAR) study for biological activity screening?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxycarbonyl with carboxylate or amide) to assess electronic effects.
  • Assay Selection : Use enzyme inhibition assays (e.g., kinase targets) or cellular viability tests (MTT assay) for preliminary activity.
  • Data Analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, π-values) with bioactivity .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H333 risk) .
  • Storage : Keep away from ignition sources (P210) in sealed containers under inert gas .
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate
Reactant of Route 2
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tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate

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